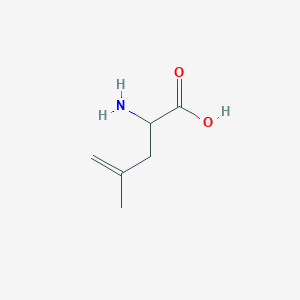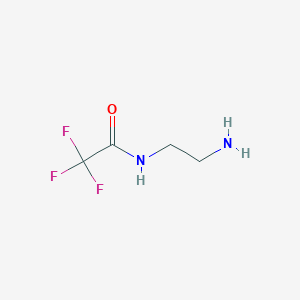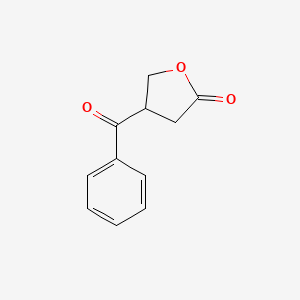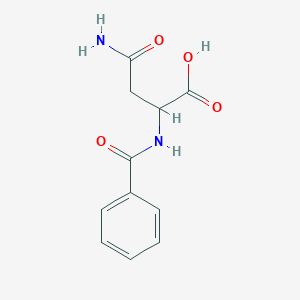
2-Benzyl-3-chloroquinoxaline
概要
説明
2-Benzyl-3-chloroquinoxaline is an organic compound with the molecular formula C15H11ClN2 . It belongs to a family of heterocyclic compounds called quinoxalines .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-chloroquinoxaline consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C15H11ClN2/c16-15-14 (10-11-6-2-1-3-7-11)17-12-8-4-5-9-13 (12)18-15/h1-9H,10H2 .Physical And Chemical Properties Analysis
2-Benzyl-3-chloroquinoxaline has a molecular weight of 254.72 . The melting point of this compound is between 86 - 88 degrees Celsius .科学的研究の応用
Anticancer Activity
2-Benzyl-3-chloroquinoxaline: has been identified as a compound with potential anticancer properties. Quinoxaline derivatives are known to exhibit a range of biological activities, and their role in cancer treatment is significant due to their ability to interfere with various cellular pathways . The compound’s structure allows for interactions with DNA or proteins within cancer cells, potentially leading to the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Properties
The antimicrobial activity of quinoxaline derivatives, including 2-Benzyl-3-chloroquinoxaline , is well-documented. These compounds have been used to develop new antimicrobial agents that can combat resistant strains of bacteria and fungi . Their mechanism of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymes.
Neuropharmacological Applications
Quinoxaline sulfonamides, a category that includes 2-Benzyl-3-chloroquinoxaline , have shown promise in neuropharmacology. They have been studied for their potential effects on central nervous system disorders, including as anticonvulsants and neuroprotective agents . Their ability to modulate neurotransmitter systems could make them valuable in treating conditions like epilepsy and neurodegenerative diseases.
Anti-inflammatory Uses
The anti-inflammatory potential of 2-Benzyl-3-chloroquinoxaline is another area of interest. Inflammation is a common pathway in many diseases, and quinoxaline derivatives can act on various inflammatory mediators to reduce swelling, pain, and other symptoms . This makes them candidates for the development of new anti-inflammatory drugs.
Antileishmanial Activity
Quinoxaline compounds have been explored for their antileishmanial activity, which is the ability to combat the protozoan parasites that cause leishmaniasis . 2-Benzyl-3-chloroquinoxaline may inhibit the growth of these parasites, offering a potential pathway for the development of new treatments for this neglected tropical disease.
Diuretic Effects
The diuretic effects of quinoxaline derivatives are another important application. These compounds can increase the excretion of urine, which is beneficial in conditions like hypertension and edema . 2-Benzyl-3-chloroquinoxaline could be used to synthesize new diuretic drugs with improved efficacy and fewer side effects.
Safety and Hazards
作用機序
Target of Action
Quinoxalines, the core structure of this compound, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Quinoxalines are known to undergo acid-catalyzed rearrangements, leading to biheterocyclic systems . This could potentially be a part of the interaction mechanism of 2-Benzyl-3-chloroquinoxaline with its targets.
Biochemical Pathways
Quinoxalines and their derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of 25472 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
Quinoxalines and their derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . This suggests that 2-Benzyl-3-chloroquinoxaline may have similar effects.
特性
IUPAC Name |
2-benzyl-3-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFHFKGZGPZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333185 | |
| Record name | 2-benzyl-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-chloroquinoxaline | |
CAS RN |
49568-78-7 | |
| Record name | 2-benzyl-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

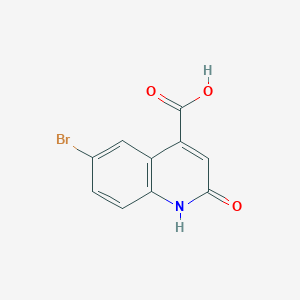

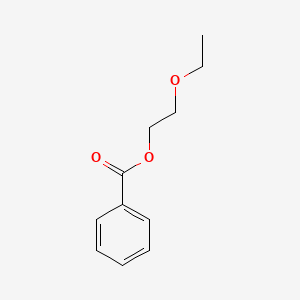
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)
